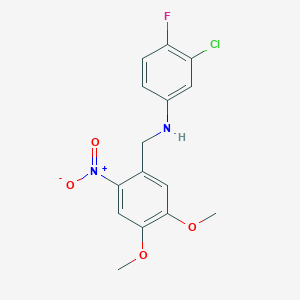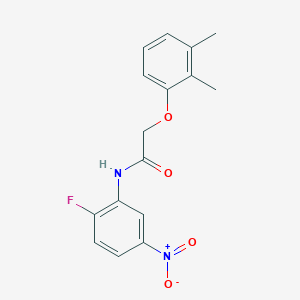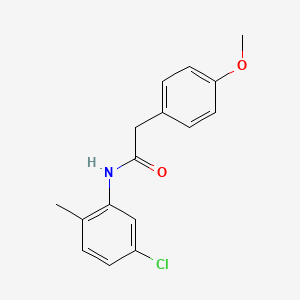
N-(5-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide, also known as CMA, is a chemical compound that has gained significant attention in scientific research. It belongs to the class of acetanilide derivatives and has been found to possess various biological activities.
作用機序
The exact mechanism of action of N-(5-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide is not fully understood, but it is believed to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever, and their inhibition by this compound contributes to its anti-inflammatory, analgesic, and antipyretic properties. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and physiological effects:
This compound has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in animal models of inflammation. It has also been shown to decrease the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are indicators of oxidative stress. In cancer cells, this compound has been found to induce cell cycle arrest and inhibit angiogenesis, which are important processes in tumor growth and metastasis.
実験室実験の利点と制限
N-(5-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide is a relatively stable compound that can be easily synthesized in the laboratory. It has been found to be non-toxic and well-tolerated in animal models, making it a promising candidate for further preclinical and clinical studies. However, the exact dosage and administration route of this compound for various biological activities are yet to be determined. Moreover, the potential side effects of this compound on human health are still unknown, and further studies are needed to establish its safety profile.
将来の方向性
There are several future directions for the research on N-(5-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide. One of the potential applications of this compound is its use as a neuroprotective agent for the treatment of neurodegenerative diseases. Further studies are needed to investigate the efficacy and safety of this compound in animal models of Alzheimer's and Parkinson's diseases. Additionally, the anticancer potential of this compound needs to be further explored, and its mechanism of action in cancer cells needs to be elucidated. Furthermore, the development of this compound derivatives with improved biological activities and reduced toxicity is an area of future research. Overall, this compound is a compound with promising biological activities, and further studies are needed to fully explore its potential as a therapeutic agent.
合成法
N-(5-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide can be synthesized via the reaction of 5-chloro-2-methylaniline and 4-methoxyphenyl acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields this compound as a white crystalline solid with a melting point of 190-192°C.
科学的研究の応用
N-(5-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide has been extensively studied for its various biological activities. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties. This compound has also been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been found to have a neuroprotective effect, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-11-3-6-13(17)10-15(11)18-16(19)9-12-4-7-14(20-2)8-5-12/h3-8,10H,9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVYYBVUZUZNJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

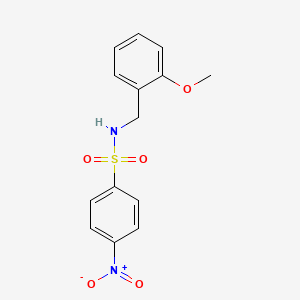
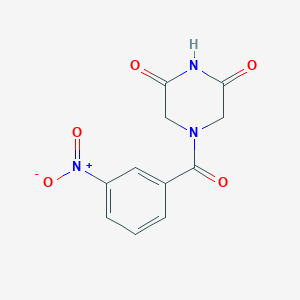

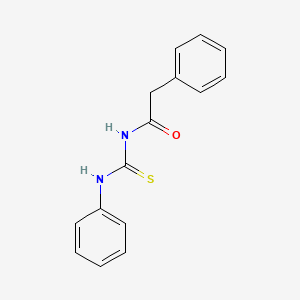
![2-({[(3-chlorophenyl)amino]carbonyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5837406.png)
![3-iodobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5837408.png)

![N-(5-chloro-2-methylphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5837414.png)
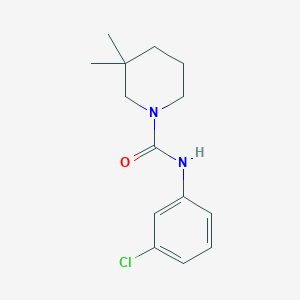

![N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]acetamide](/img/structure/B5837438.png)
